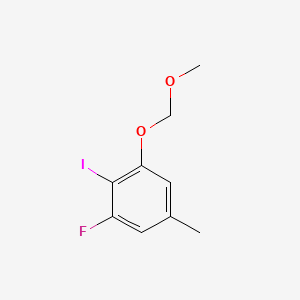
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine is a chemical compound with the molecular formula C20H21N3O4 It is known for its distinctive structure, which includes a naphthalene ring substituted with nitro groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a naphthalene derivative, followed by the introduction of the diethylamino group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2,4-dinitroaniline: Similar structure but with a different substitution pattern on the aromatic ring.
N,N-diethyl-4-nitroaniline: Contains fewer nitro groups and a simpler structure.
N,N-diethyl-1-naphthylamine: Lacks the nitro groups but has a similar naphthalene core.
Uniqueness
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple nitro groups and a phenyl group on the naphthalene ring makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51911-76-3 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N,N-diethyl-6,8-dinitro-4-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C20H19N3O4/c1-3-21(4-2)15-10-17(14-8-6-5-7-9-14)18-12-16(22(24)25)13-20(23(26)27)19(18)11-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
XEAOAMGUXAKOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

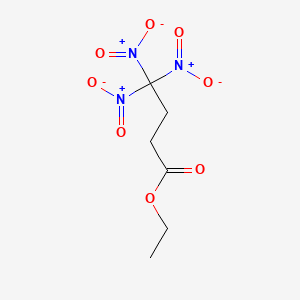
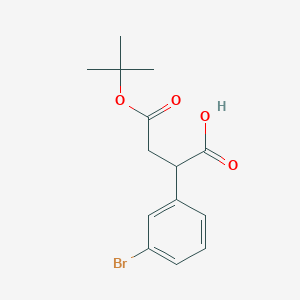
![4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester](/img/structure/B14015488.png)
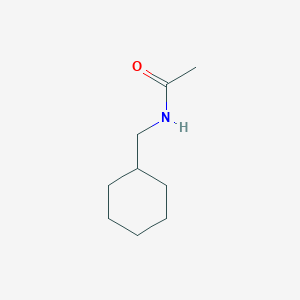
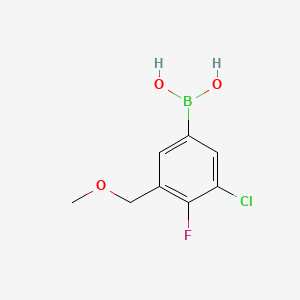
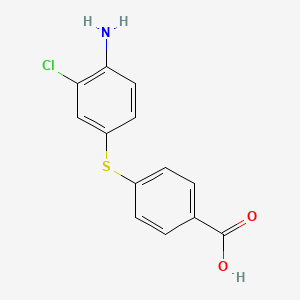
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
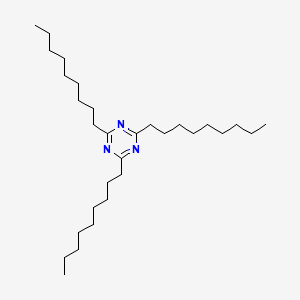
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)

